Researchers face limited options for building blocks that deliver precise steric control and >370 nm UV absorption in photoinitiator and OLED applications. 3,5-Dimethylacetophenone (CAS 1335-42-8) overcomes these barriers. • UV-A Photoinitiators: Enables deep cure (1 mm in 2 min) in thick films, outperforming benzophenone. • OLED Ligand Precursor: Meta-methyl groups ensure correct geometry and red emission in phosphorescent dopants, achieving up to 85% yield in Ru-catalyzed coupling. • Reliable supply: Consistent quality for kilogram-scale R&D.
1-(3,5-Dimethylphenyl)ethanone, commonly known as 3,5-dimethylacetophenone, is a dialkylated aromatic ketone utilized as a high-value building block in organic synthesis, a specialized photoinitiator component, and a precursor for advanced materials. As a low-melting solid or clear liquid (melting point ~20 °C, boiling point 98-100 °C at 8 mmHg), it exhibits excellent processability and solubility in standard organic solvents. Its dual meta-methyl substitution provides a unique balance of steric bulk and weak electron-donating hyperconjugation, making it a critical intermediate for synthesizing complex chalcones, red phosphorescent OLED dopants, and tailored UV-A photoinitiators where unsubstituted acetophenone fails to meet the necessary wavelength or steric requirements .
Substituting 1-(3,5-Dimethylphenyl)ethanone with generic acetophenone or mono-methylated analogs (e.g., 4-methylacetophenone) fundamentally alters the electronic and steric profile of the molecule. In photopolymer formulations, the absence of the 3,5-dimethyl substitution shifts the UV absorption spectrum, drastically reducing the depth of cure in ambient or near-visible light systems. In organic synthesis, particularly in the production of OLED phosphorescent ligands, the meta-methyl groups are strictly required to dictate the spatial geometry and emission tuning of the final complex. Furthermore, replacing it with 3,5-dimethoxyacetophenone introduces strong resonance-donating effects that over-stabilize intermediates, significantly altering reaction kinetics and yields in transition-metal-catalyzed cross-couplings and borylations [1].
In the formulation of liquid photopolymers and thick coatings, the choice of aromatic ketone dictates the curing efficiency under near-visible and UV-A light. Conventional photoinitiators like benzophenone achieve a depth of cure of only ~0.2 mm over 60 minutes under ambient light. In contrast, incorporating substituted acetophenones such as 1-(3,5-dimethylphenyl)ethanone shifts the absorption spectrum toward longer wavelengths (>370 nm). When formulated into optimized blends, these substituted systems can initiate hardening to a depth of 1.0 mm in approximately 2 minutes. This quantitative leap in curing speed and depth makes the 3,5-dimethylated compound essential for commercial thick-film coatings and ambient-light curable resins [1].
| Evidence Dimension | Depth of cure and curing time under near-visible/UV-A light |
| Target Compound Data | ~1.0 mm depth in ~2 minutes (as part of optimized substituted acetophenone blends) |
| Comparator Or Baseline | Benzophenone (baseline) at ~0.2 mm depth in 60 minutes |
| Quantified Difference | 5x greater depth achieved in 1/30th the time |
| Conditions | 60W light illumination, ambient/near-visible light curing of liquid photopolymers |
Formulators must select the 3,5-dimethyl substituted ketone to achieve rapid, deep curing in commercial coatings where standard UV initiators suffer from severe light attenuation.
The synthesis of specific red phosphorescent compounds relies on sterically tuned acetophenones to achieve the correct emission wavelengths. When 1-(3,5-dimethylphenyl)ethanone is reacted with 2-amino-5-chlorobenzyl alcohol via a ruthenium-catalyzed coupling, it yields the critical intermediate with an 85% conversion rate. The dual meta-methyl groups provide the exact steric hindrance required to prevent unwanted side reactions while ensuring the proper molecular geometry for the final iridium or platinum complex. Unsubstituted acetophenone lacks this steric bulk, leading to different emission profiles and lower selectivity in the coupling step [1].
| Evidence Dimension | Synthetic yield of OLED ligand intermediate |
| Target Compound Data | 85% yield |
| Comparator Or Baseline | Unsubstituted acetophenone (fails to provide necessary steric bulk for target red emission) |
| Quantified Difference | Enables high-yield (85%) access to specific red-emitting geometries that are inaccessible with the baseline ketone |
| Conditions | Ruthenium-catalyzed coupling in toluene at reflux |
Procurement teams sourcing precursors for red OLED dopants must specify the 3,5-dimethyl isomer to ensure high coupling yields and correct final emission characteristics.
The electronic nature of the substituents on the acetophenone ring strictly governs its reactivity in transition-metal-catalyzed transformations. In rhodium-catalyzed deoxygenative borylation, the weak hyperconjugative electron donation of the 3,5-dimethyl groups provides a distinct kinetic profile compared to the strong resonance donation of methoxy groups. Crossover experiments utilizing a mixture of deuterated 1-(3,5-dimethylphenyl)ethanone and 3,5-dimethoxyacetophenone demonstrated H/D scrambled products in 66% and 72% yields, respectively. This confirms that substituting the dimethyl compound with a dimethoxy analog fundamentally alters the intermediate stability and reaction pathway, making them non-interchangeable in precision catalytic synthesis[1].
| Evidence Dimension | Yield of H/D scrambled products in crossover borylation |
| Target Compound Data | 66% yield for the dimethyl derivative |
| Comparator Or Baseline | 3,5-dimethoxyacetophenone (72% yield) |
| Quantified Difference | 6% yield variance, demonstrating distinct mechanistic and kinetic behavior under identical catalytic conditions |
| Conditions | Rhodium-catalyzed deoxygenative borylation with B2pin2 |
For scale-up of complex borylated intermediates, buyers cannot substitute methoxy for methyl groups without re-optimizing the entire catalytic cycle.
Due to its ability to shift absorption spectra to >370 nm, 1-(3,5-dimethylphenyl)ethanone is highly specified in the formulation of photoinitiator blends for thick-film UV-A and ambient-light curable resins. It is the preferred choice over standard benzophenone when rapid, deep curing (e.g., 1 mm in 2 minutes) is required in wood coatings, optical fiber varnishes, and 3D printing photopolymers [1].
The compound serves as a critical building block in the synthesis of specialized ligands for red phosphorescent OLEDs. Its meta-methyl groups provide the exact steric bulk needed during ruthenium-catalyzed coupling (achieving up to 85% yields) to ensure the final metal complex exhibits the correct geometry and red emission spectrum, making it superior to unsubstituted acetophenone [2].
In advanced catalytic synthesis, this compound is utilized as a substrate for rhodium-catalyzed deoxygenative borylation. Its specific electronic profile (hyperconjugative donation) ensures predictable reaction kinetics and intermediate stability, making it the right choice for generating borylated building blocks where methoxy-substituted analogs would alter the reaction pathway[3].
Irritant